(2,6-Dichloro-3-fluorophenyl)methanol
CAS No.: 1227611-90-6
Cat. No.: VC2570660
Molecular Formula: C7H5Cl2FO
Molecular Weight: 195.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227611-90-6 |
|---|---|
| Molecular Formula | C7H5Cl2FO |
| Molecular Weight | 195.01 g/mol |
| IUPAC Name | (2,6-dichloro-3-fluorophenyl)methanol |
| Standard InChI | InChI=1S/C7H5Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 |
| Standard InChI Key | XRJNYTQWCHPNAQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1F)Cl)CO)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1F)Cl)CO)Cl |
Introduction
Physical and Chemical Properties
Structural Characteristics
(2,6-Dichloro-3-fluorophenyl)methanol possesses a molecular formula of C7H5Cl2FO with two chlorine atoms at positions 2 and 6, a fluorine atom at position 3, and a hydroxymethyl group attached to the benzene ring . This specific substitution pattern creates a unique electronic environment that influences the compound's reactivity and applications. The compound has been assigned the InChIKey XRJNYTQWCHPNAQ-UHFFFAOYSA-N, which serves as its unique chemical identifier in databases and literature .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H5Cl2FO | |
| Molecular Weight | 195.02 g/mol | Calculated |
| Physical State | Solid (presumed) | Structure-based inference |
| EC Number | 844-500-4 | |
| InChIKey | XRJNYTQWCHPNAQ-UHFFFAOYSA-N |
Chemical Reactivity
The hydroxymethyl group in this compound represents a key reactive site, capable of undergoing oxidation, esterification, and substitution reactions. The presence of two chlorine atoms and one fluorine atom on the aromatic ring affects the electron distribution within the molecule, influencing both its reactivity and stability. The electron-withdrawing effects of the halogen substituents are expected to make the hydroxyl group slightly more acidic compared to unsubstituted benzyl alcohol.
Synthesis Methods
Industrial Synthesis Routes
Several synthetic approaches may be employed for the preparation of (2,6-Dichloro-3-fluorophenyl)methanol at industrial scale. One potential route involves the reduction of 2,6-dichloro-3-fluorobenzaldehyde, which can be prepared through specialized halogenation techniques. Patent literature indicates processes where 2,6-dichloro-3-fluorobenzoic acid derivatives serve as precursors in multistep syntheses .
Laboratory Preparation
In laboratory settings, (2,6-Dichloro-3-fluorophenyl)methanol can be synthesized through the reduction of corresponding carboxylic acid derivatives. As described in related patent literature, the synthesis of structurally similar compounds often involves the reduction of halogenated benzaldehydes using sodium borohydride as the reducing agent . The preparation of the precursor aldehyde typically requires controlled bromination reactions using N-bromosuccinimide (NBS) under specific temperature and solvent conditions.
Table 2.1: Potential Synthetic Routes for (2,6-Dichloro-3-fluorophenyl)methanol
Synthetic Challenges
The synthesis of (2,6-Dichloro-3-fluorophenyl)methanol presents specific challenges related to regioselectivity in halogenation and maintaining the integrity of the hydroxymethyl group. Patent literature suggests that controlled reaction conditions are essential when working with halogenated intermediates. For instance, precise temperature control during the NBS-mediated bromination step is critical to achieve the desired transformation without side reactions .
Applications and Significance
Pharmaceutical Intermediates
(2,6-Dichloro-3-fluorophenyl)methanol has significant applications in pharmaceutical synthesis, serving as a building block for more complex molecules. The compound's unique halogenation pattern makes it valuable in medicinal chemistry, where halogenated aromatic fragments often contribute to favorable pharmacokinetic and pharmacodynamic properties. Patent databases indicate that this compound appears in various patent claims, suggesting its utility in developing patented chemical entities .
Research Applications
In organic synthesis research, (2,6-Dichloro-3-fluorophenyl)methanol represents an important model compound for studying the effects of halogen substitution on aromatic systems. The presence of both chlorine and fluorine atoms enables investigation of halogen-specific effects on reaction mechanisms and selectivity. Furthermore, the molecule provides opportunities to explore the directing effects of halogens in various chemical transformations.
Table 3.1: Potential Research Applications of (2,6-Dichloro-3-fluorophenyl)methanol
| Application Area | Relevant Features | Research Significance |
|---|---|---|
| Medicinal Chemistry | Halogenated aromatic core | Pharmacophore development, metabolic stability enhancement |
| Organic Methodology | Hydroxymethyl functionality | Study of functional group transformations |
| Materials Science | Halogen bonding capability | Development of supramolecular structures |
| Catalyst Development | Electron-deficient aromatic system | Ligand design for transition metal catalysis |
Related Compounds and Derivatives
The chemical space surrounding (2,6-Dichloro-3-fluorophenyl)methanol includes various structurally related compounds that differ in their substitution patterns. For example, the related compound (2,5-Dichloro-3-fluorophenyl)methanol features a different chlorine positioning pattern. These structural variations can significantly impact the physical properties and reactivity profiles of these molecules, creating opportunities for diverse applications .
Analytical Characterization
Spectroscopic Identification
The structural characterization of (2,6-Dichloro-3-fluorophenyl)methanol typically employs multiple complementary spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. For this compound, 1H-NMR would be expected to show characteristic signals for the methylene protons of the hydroxymethyl group, as well as the single aromatic proton at position 4 of the benzene ring.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the hydroxyl group (typically a broad peak around 3300-3500 cm-1) and the C-O stretching of the primary alcohol (approximately 1050-1100 cm-1). The presence and positions of halogen substituents would also influence the fingerprint region of the IR spectrum.
Chromatographic Methods
For purity assessment and quantitative analysis, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed. The halogenated nature of the compound makes it particularly suitable for detection using electron capture detectors in GC analysis, providing high sensitivity.
Table 4.1: Key Analytical Parameters for (2,6-Dichloro-3-fluorophenyl)methanol Characterization
| Analytical Technique | Expected Key Features | Analytical Significance |
|---|---|---|
| 1H-NMR | Singlet (~4.6-4.8 ppm, CH2OH), Single aromatic proton signal (~7.0-7.4 ppm) | Confirmation of structure and purity |
| 13C-NMR | CH2OH carbon (~60-65 ppm), Six aromatic carbon signals with C-F coupling | Carbon framework verification |
| Mass Spectrometry | Molecular ion (m/z 195), Characteristic isotope pattern for dichlorinated compounds | Molecular weight confirmation |
| HPLC | Retention characteristics on C18 columns | Purity assessment |
Structure Verification
Definitive structural verification of (2,6-Dichloro-3-fluorophenyl)methanol may be achieved through X-ray crystallography if suitable crystals can be obtained. This technique provides unambiguous confirmation of the three-dimensional arrangement of atoms within the molecule, including bond lengths, angles, and the precise positions of the halogen substituents on the aromatic ring.
Structure-Activity Relationships
Electronic Effects
The electronic properties of (2,6-Dichloro-3-fluorophenyl)methanol are significantly influenced by its halogen substitution pattern. Chlorine atoms at positions 2 and 6 create a sterically congested environment around the aromatic ring while also withdrawing electron density through inductive effects. The fluorine atom at position 3 contributes strong electron-withdrawing effects through both inductive and resonance mechanisms.
These electronic effects collectively influence the reactivity of the hydroxymethyl group and the aromatic ring, potentially affecting the compound's behavior in both chemical reactions and biological systems.
| Structural Feature | Physicochemical Effect | Potential Biological Implications |
|---|---|---|
| 2,6-Dichloro substitution | Steric hindrance, electron withdrawal | Restricted rotation, specific binding orientation |
| 3-Fluoro substitution | Strong electron withdrawal, hydrogen bond acceptor | Metabolic stability, enhanced target binding |
| Hydroxymethyl group | Hydrogen bond donor/acceptor, hydrophilic center | Solubility enhancement, target recognition |
Patent Landscape and Industrial Relevance
Patent Coverage
(2,6-Dichloro-3-fluorophenyl)methanol appears in patent databases, indicating its industrial relevance and potential commercial applications. According to search results, patents referencing this compound can be found in the WIPO PATENTSCOPE database . The presence of this compound in patent literature suggests its involvement in protected synthetic routes or as a component in patented chemical entities.
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